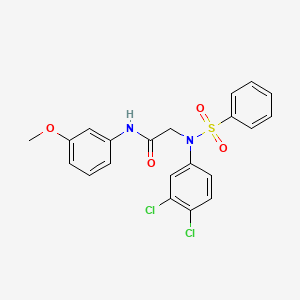![molecular formula C22H28N2O2 B6002433 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPP belongs to the class of drugs known as amides, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Wirkmechanismus
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exerts its pharmacological effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the release of endogenous opioids and the inhibition of pain signals. This compound also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-convulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is its relatively simple synthesis, which makes it easy to produce in the laboratory. This compound also has a well-characterized mechanism of action, which makes it a useful tool for studying the opioid system. However, one limitation of this compound is its relatively low potency compared to other opioids, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide. One area of interest is the development of more potent analogs of this compound that could be used as more effective analgesics. Another area of interest is the exploration of the potential anti-inflammatory effects of this compound, which could make it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. Finally, further research is needed to elucidate the full range of physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding amide. The amide is then reacted with phenylacetic acid to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been found to have a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-convulsant effects. These properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, epilepsy, and inflammation.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-22(25)23-11-12-24-13-15-26-16-14-24/h2-10,21H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBKCTWDIZPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B6002361.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![7-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002369.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide](/img/structure/B6002376.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)


![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)

![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)
![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
